molecular formula C10H11ClN2 B15061253 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine

Cat. No.: B15061253
M. Wt: 194.66 g/mol
InChI Key: NHRBZPYGFLVPHW-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted at positions 2 (chloro), 4 (methyl), and 5 (3,4-dihydro-2H-pyrrole). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine

InChI

InChI=1S/C10H11ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6H,2-4H2,1H3

InChI Key

NHRBZPYGFLVPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=NCCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine typically involves the reaction of 2-chloro-5-bromo-4-methylpyridine with a suitable dihydropyrrol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

  • Target Compound :

    • Pyridine ring substitutions: 2-Cl, 4-CH₃, 5-(3,4-dihydro-2H-pyrrol-5-yl).
    • Molecular formula: C₁₀H₁₁ClN₂ (estimated molecular weight: 194.66 g/mol).
  • Analog 1: 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine (CAS 1232431-65-0) Substitutions: 2-CH₃, 5-(3,4-dihydro-2H-pyrrol-5-yl).
  • Analog 2 : 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

    • Substitutions: 2-Cl, 5-(1,2,3,6-tetrahydropyridin-4-yl).
    • Structural contrast: The tetrahydropyridine ring is fully saturated, differing in ring strain and hydrogen-bonding capacity compared to the dihydro-pyrrole group.
  • Analog 3: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)hexahydroquinoline derivatives Substitutions: Chloro and substituted phenyl groups on pyridine; hexahydroquinoline fused ring. Higher molecular complexity (MW: 466–545 g/mol) and increased steric hindrance due to fused rings.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₀H₁₁ClN₂ ~194.66 Not reported 2-Cl, 4-CH₃, 5-dihydro-pyrrole
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-MePy C₁₀H₁₂N₂ 160.22 Not reported 2-CH₃, 5-dihydro-pyrrole
Hexahydroquinoline derivatives C₂₇H₂₃ClN₄O 466–545 268–287 2-Cl, substituted phenyl, fused ring

Key Observations :

  • The target compound’s lower molecular weight (~194 g/mol) suggests higher solubility in organic solvents compared to bulkier analogs like hexahydroquinoline derivatives (MW > 450 g/mol) .
  • Melting points for analogs with fused rings (268–287°C) indicate higher thermal stability due to extended conjugation and rigidity .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: Analogs with chloro and amino groups (e.g., 2-amino-4-(2-chloro-pyridinyl) derivatives) show characteristic N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) . The target compound’s IR spectrum would lack N-H bands but retain C-Cl and pyrrolidine C-N stretches.
  • ¹H NMR : In analogs, pyridine protons resonate at δ 7.5–8.5 ppm, while pyrrolidine protons appear at δ 1.5–3.5 ppm . The target compound’s methyl group (4-CH₃) would show a singlet near δ 2.3 ppm.

Biological Activity

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chloro group and a dihydropyrrole moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C10H11ClN
  • Molecular Weight : 194.66 g/mol
  • CAS Number : 200428-13-3

The primary target of this compound is the α4β2 nicotinic acetylcholinergic receptors (nAChR) . This compound interacts with nAChR with a low affinity, indicated by a Ki value of approximately 3300 nM. The interaction may influence neuronal signaling pathways, potentially contributing to various biological effects including neuroprotection and modulation of neurotransmitter release.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrrole derivatives have shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K-Akt-mTOR pathway, which is critical in hematological malignancies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that derivatives with similar structural features can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit tyrosinase activity, a key enzyme in melanin production, which is relevant in skin cancer research .

In Vivo Studies

Animal model studies have indicated that administration of this compound can lead to significant changes in tumor growth dynamics. For instance, related compounds have been observed to reduce tumor size in xenograft models when administered at specific dosages .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC10H11ClNContains both chloro and dihydropyrrole substituents
2-Chloro-5-methylpyridineC6H6ClNLacks the dihydropyrrole moiety
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridineC9H10N2Lacks chlorine substituent

This table highlights the uniqueness of this compound compared to structurally similar compounds.

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